4-(7-Bromo-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)butanoic acid
4-(7-Bromo-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)butanoic acid
Brand Name:
Vulcanchem
CAS No.:
101064-03-3
VCID:
VC20746766
InChI:
InChI=1S/C11H11BrN2O4S/c12-7-4-5-8-9(6-7)19(17,18)14-10(13-8)2-1-3-11(15)16/h4-6H,1-3H2,(H,13,14)(H,15,16)
SMILES:
C1=CC2=C(C=C1Br)S(=O)(=O)N=C(N2)CCCC(=O)O
Molecular Formula:
C11H11BrN2O4S
Molecular Weight:
347.19 g/mol
4-(7-Bromo-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)butanoic acid
CAS No.: 101064-03-3
Cat. No.: VC20746766
Molecular Formula: C11H11BrN2O4S
Molecular Weight: 347.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 101064-03-3 |
|---|---|
| Molecular Formula | C11H11BrN2O4S |
| Molecular Weight | 347.19 g/mol |
| IUPAC Name | 4-(7-bromo-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)butanoic acid |
| Standard InChI | InChI=1S/C11H11BrN2O4S/c12-7-4-5-8-9(6-7)19(17,18)14-10(13-8)2-1-3-11(15)16/h4-6H,1-3H2,(H,13,14)(H,15,16) |
| Standard InChI Key | MZZUGBDBQHGAEW-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C=C1Br)S(=O)(=O)N=C(N2)CCCC(=O)O |
| Canonical SMILES | C1=CC2=C(C=C1Br)S(=O)(=O)N=C(N2)CCCC(=O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator